molecular formula C7H9IO B14317874 2-(Iodomethyl)cyclohex-2-en-1-one CAS No. 105956-33-0

2-(Iodomethyl)cyclohex-2-en-1-one

Katalognummer: B14317874
CAS-Nummer: 105956-33-0
Molekulargewicht: 236.05 g/mol
InChI-Schlüssel: OOXRMVYIOFKWJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Iodomethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H9IO It is a derivative of cyclohexenone, where an iodine atom is attached to the methyl group at the second position of the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)cyclohex-2-en-1-one typically involves the iodination of cyclohexenone derivatives. One common method is the reaction of cyclohex-2-en-1-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Iodomethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

    Reduction Reactions: The compound can be reduced to form cyclohexenone derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of cyclohexenone derivatives with additional oxygen-containing functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium cyanide in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or cyano derivatives.

    Reduction: Formation of cyclohexenone derivatives with reduced functional groups.

    Oxidation: Formation of cyclohexenone derivatives with additional oxygen-containing groups.

Wissenschaftliche Forschungsanwendungen

2-(Iodomethyl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Iodomethyl)cyclohex-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, making the compound highly reactive in substitution reactions. The cyclohexenone ring can participate in various addition and elimination reactions, contributing to its versatility in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohex-2-en-1-one: A parent compound with similar reactivity but lacks the iodine substituent.

    2-Bromomethylcyclohex-2-en-1-one: Similar structure with a bromine atom instead of iodine, showing different reactivity due to the nature of the halogen.

    2-Chloromethylcyclohex-2-en-1-one: Another halogenated derivative with chlorine, exhibiting distinct chemical properties.

Uniqueness

2-(Iodomethyl)cyclohex-2-en-1-one is unique due to the presence of the iodine atom, which imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various research applications.

Eigenschaften

CAS-Nummer

105956-33-0

Molekularformel

C7H9IO

Molekulargewicht

236.05 g/mol

IUPAC-Name

2-(iodomethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H9IO/c8-5-6-3-1-2-4-7(6)9/h3H,1-2,4-5H2

InChI-Schlüssel

OOXRMVYIOFKWJZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC=C(C(=O)C1)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.